N-(4-(7-(2-氯苯基)-1,4-噻嗪烷-4-羰基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

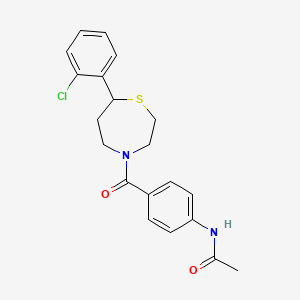

N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN2O2S and its molecular weight is 388.91. The purity is usually 95%.

BenchChem offers high-quality N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

N-(4-(7-(2-氯苯基)-1,4-噻嗪烷-4-羰基)苯基)乙酰胺的合成衍生物已被研究其抗菌潜力 . 这些化合物针对革兰氏阳性和革兰氏阴性细菌菌株以及真菌菌株进行了评估。结果表明,某些衍生物(如 d1、d2 和 d3)表现出良好的抗菌活性。基于噻唑的化合物通常会干扰细菌脂质的生物合成,使其成为对抗耐药病原体的宝贵候选药物。

分子对接研究

计算方法在药物发现中起着至关重要的作用。进行了分子对接研究以了解活性化合物与特定受体之间的结合相互作用。化合物 d1、d2、d3、d6 和 d7 在选定蛋白质结构(PDB ID:1JIJ、4WMZ 和 3ERT)的结合口袋内显示出良好的对接分数。 这些化合物可以作为合理药物设计的先导分子 .

噻唑核作为药物支架

N-(4-(7-(2-氯苯基)-1,4-噻嗪烷-4-羰基)苯基)乙酰胺中存在的噻唑核,在药物性质方面有着悠久的历史。它与抗炎、抗菌、抗真菌、抗结核和抗肿瘤活性有关。 研究人员已经探索了它的多种作用,使其成为药物开发中令人兴奋的支架 .

共晶凝胶催化的反应

有趣的是,共晶凝胶 (ETG) 已被用作一锅多组分反应的催化剂。从 N-(4-(7-(2-氯苯基)-1,4-噻嗪烷-4-羰基)苯基)乙酰胺衍生的 ETG-乙酰胺表现出不同的红外峰,证实了其成功地掺入。 这些发现为利用该化合物在绿色化学和合成方法中开辟了新的途径 .

针对 caspase-3 的治疗潜力

N-(4-(7-(2-氯苯基)-1,4-噻嗪烷-4-羰基)苯基)乙酰胺的特定衍生物已显示出与 caspase-3 的强烈相互作用,caspase-3 是一种参与凋亡的关键蛋白质。 它们的结合能表明针对与 caspase-3 失调相关的疾病的潜在治疗应用 .

生物活性

N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a compound that belongs to the class of thiazepane derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound features a thiazepane ring substituted with a chlorophenyl group and an acetamide moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide. A study conducted on various chloroacetamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Chloroacetamides

| Compound | Target Organism | Activity Level |

|---|---|---|

| N-(4-chlorophenyl) chloroacetamide | S. aureus | High |

| N-(3-bromophenyl) chloroacetamide | MRSA | Moderate |

| N-(2-chlorophenyl) chloroacetamide | E. coli | Low |

| N-(2-chlorophenyl) chloroacetamide | C. albicans | Moderate |

The antimicrobial activity was attributed to the lipophilicity of the compounds, which facilitates their penetration through bacterial cell membranes .

Antitumor Activity

Thiazepane derivatives have also been investigated for their antitumor properties. In vitro studies indicated that certain thiazepane-based compounds exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide showed significant inhibition of cell proliferation in human cancer cells .

Table 2: Antitumor Activity of Thiazepane Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Thiazepane derivative A | MCF-7 (breast cancer) | 15 |

| Thiazepane derivative B | HeLa (cervical cancer) | 20 |

| Thiazepane derivative C | A549 (lung cancer) | 25 |

These findings suggest that modifications in the thiazepane structure can lead to enhanced antitumor activity, making them potential candidates for further development in cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of thiazepane derivatives. Research has shown that certain compounds can protect neuronal cells from oxidative stress-induced damage. For example, one study reported that a related thiazepane compound exhibited a protective effect in PC12 cells against sodium nitroprusside-induced toxicity .

Table 3: Neuroprotective Effects of Thiazepane Derivatives

| Compound Name | Model System | Protective Effect |

|---|---|---|

| Thiazepane derivative D | PC12 cells | Significant |

| Thiazepane derivative E | SH-SY5Y cells | Moderate |

The neuroprotective mechanisms are believed to involve the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS).

Case Studies

A notable case study involved the synthesis and biological evaluation of several thiazepane derivatives, including N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity, providing insights into how specific substitutions affect efficacy .

属性

IUPAC Name |

N-[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPHVFKWRVVCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。